7,8-Difluorochroman-4-one

Description

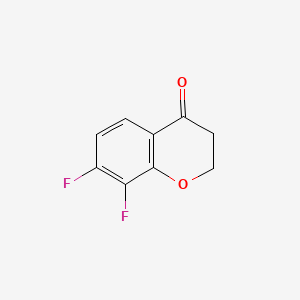

Structure

3D Structure

Properties

IUPAC Name |

7,8-difluoro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMSLYKXQLIIRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=CC(=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676392 | |

| Record name | 7,8-Difluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890840-90-1 | |

| Record name | 7,8-Difluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7,8-Difluorochroman-4-one: A Technical Guide to a Versatile Fluorinated Scaffold

Abstract

This technical guide provides an in-depth analysis of 7,8-Difluorochroman-4-one, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. We will explore its core chemical and physical properties, provide a robust, field-tested synthetic protocol, and delve into its reactivity and derivatization potential. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their research and development programs. The strategic placement of two fluorine atoms on the aromatic ring significantly influences the molecule's electronic properties, metabolic stability, and binding interactions, making it a compelling building block for novel chemical entities.

Core Molecular Properties

This compound (CAS: 890840-90-1) belongs to the chromanone class of compounds, characterized by a benzopyran-4-one core. The defining feature of this molecule is the vicinal difluoro substitution at the 7- and 8-positions of the aromatic ring. This substitution pattern is less common than the more frequently studied 5,7- or 6,8-disubstituted analogs, offering unique electronic and steric properties for exploration.

Physicochemical Data

The fundamental properties of this compound are summarized below. It is important to note that while experimental data for this specific isomer is limited in publicly accessible literature, the following computed values provide a reliable baseline for experimental design.[1]

| Property | Value | Source |

| CAS Number | 890840-90-1 | PubChem[1] |

| Molecular Formula | C₉H₆F₂O₂ | PubChem[1] |

| Molecular Weight | 184.14 g/mol | PubChem[1] |

| IUPAC Name | 7,8-difluoro-2,3-dihydrochromen-4-one | PubChem[1] |

| XLogP3 | 1.6 | Computed by PubChem[1] |

| Topological Polar Surface Area | 26.3 Ų | Computed by PubChem[1] |

| Hydrogen Bond Donor Count | 0 | Computed by PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | Computed by PubChem[1] |

| Rotatable Bond Count | 0 | Computed by PubChem[1] |

The LogP value suggests moderate lipophilicity, a crucial parameter for cell permeability and drug-likeness. The rigid, fused-ring structure results in a low rotatable bond count, which can be advantageous for achieving high binding affinity by reducing the entropic penalty upon binding to a biological target.

Spectroscopic Profile (Predicted)

A precise understanding of the spectroscopic signature is critical for reaction monitoring and structural confirmation. Based on the chemical structure and data from analogous compounds, the following spectral characteristics are predicted.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple.

-

Aromatic Region (δ 7.0-7.8 ppm): Two aromatic protons will appear as doublets of doublets, showing coupling to each other and to the adjacent fluorine atoms. The electron-withdrawing nature of the carbonyl group and the fluorine atoms will shift these protons downfield.

-

Aliphatic Region (δ 4.5-4.7 ppm & δ 2.8-3.0 ppm): The two methylene groups will appear as distinct triplets. The protons at C2 (O-CH₂) will be further downfield (approx. 4.6 ppm) due to the deshielding effect of the adjacent oxygen atom. The protons at C3 (CH₂-C=O) will be upfield (approx. 2.9 ppm) but still deshielded by the adjacent carbonyl group.[2][3][4][5]

-

-

¹³C NMR:

-

Carbonyl Carbon (δ >190 ppm): The ketone carbonyl carbon will be the most downfield signal.

-

Aromatic Carbons (δ 110-160 ppm): The six aromatic carbons will appear in this region. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants.

-

Aliphatic Carbons (δ ~67 ppm & ~45 ppm): The C2 carbon will resonate around 67 ppm, and the C3 carbon around 45 ppm.

-

-

¹⁹F NMR: Two distinct signals are expected for the C7-F and C8-F, appearing as multiplets due to F-F and F-H coupling.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the conjugated ketone C=O stretch is expected around 1680-1695 cm⁻¹. C-F stretching bands will appear in the 1250-1000 cm⁻¹ region.

-

Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 184.03.

Synthesis of this compound

The synthesis of chromanones typically involves an intramolecular cyclization. For this compound, a reliable strategy is the acid-catalyzed cyclization of 3-(2,3-difluorophenoxy)propanoic acid. This precursor can be readily prepared from commercially available 2,3-difluorophenol.

The causality behind this choice of methodology lies in its robustness and scalability. The Williamson ether synthesis is a high-yielding reaction, and the subsequent intramolecular Friedel-Crafts acylation is a standard and well-understood transformation for forming the chromanone ring system. The use of a strong acid like polyphosphoric acid (PPA) ensures efficient cyclization by activating the carboxylic acid for electrophilic attack on the electron-rich aromatic ring.

Synthetic Workflow Diagram

Sources

7,8-Difluorochroman-4-one: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Chromanones in Modern Drug Discovery

The chroman-4-one scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds. The strategic introduction of fluorine atoms onto this scaffold can profoundly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This technical guide provides an in-depth exploration of 7,8-Difluorochroman-4-one, a less-explored yet potentially valuable building block for the synthesis of novel therapeutics. While its isomer, 5,7-Difluorochroman-4-one, has gained significant attention as a key intermediate in the synthesis of the potassium-competitive acid blocker Tegoprazan, the unique electronic properties imparted by the 7,8-difluoro substitution pattern warrant a thorough investigation of its synthetic accessibility, chemical reactivity, and potential applications in medicinal chemistry.[1][2] This guide will serve as a comprehensive resource for researchers aiming to leverage the unique characteristics of this compound in their drug discovery programs.

Physicochemical and Structural Properties

This compound, with the Chemical Abstracts Service (CAS) registry number 890840-90-1 , is a fluorinated derivative of the chroman-4-one heterocyclic system.[3] The presence of two fluorine atoms on the aromatic ring significantly influences its electronic and physical properties.

| Property | Value | Source |

| CAS Number | 890840-90-1 | PubChem[3] |

| Molecular Formula | C₉H₆F₂O₂ | PubChem[3] |

| Molecular Weight | 184.14 g/mol | PubChem[3] |

| IUPAC Name | 7,8-difluoro-2,3-dihydrochromen-4-one | PubChem[3] |

| Canonical SMILES | C1COC2=C(C1=O)C=CC(=C2F)F | PubChem[3] |

| InChIKey | QVMSLYKXQLIIRA-UHFFFAOYSA-N | PubChem[3] |

| Computed XLogP3 | 1.6 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 0 | PubChem[3] |

Proposed Synthesis of this compound

While specific literature detailing the synthesis of this compound is scarce, a robust and scientifically sound synthetic route can be proposed based on well-established methodologies for the preparation of analogous chroman-4-ones. The most common approach involves a two-step process: O-alkylation of a phenol followed by an intramolecular Friedel-Crafts acylation (cyclization).

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3-(2,3-Difluorophenoxy)propanoic acid

-

Rationale: This step involves the formation of an ether linkage between 2,3-difluorophenol and a three-carbon acid side chain. The use of a base is crucial to deprotonate the phenol, forming a more nucleophilic phenoxide ion that can readily displace the bromide from 3-bromopropanoic acid. Acetone is a suitable polar aprotic solvent for this type of reaction.

-

Procedure:

-

To a solution of 2,3-difluorophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 3-bromopropanoic acid (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield 3-(2,3-difluorophenoxy)propanoic acid.

-

Step 2: Intramolecular Cyclization to this compound

-

Rationale: This is an intramolecular Friedel-Crafts acylation reaction. A strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid), is required to protonate the carboxylic acid, which then acts as an electrophile and attacks the electron-rich aromatic ring to form the six-membered heterocyclic ring of the chromanone.[4] The ortho-para directing effect of the ether oxygen and the activating nature of the fluorine atoms will direct the cyclization to the desired position.

-

Procedure:

-

Add 3-(2,3-difluorophenoxy)propanoic acid (1.0 eq) to polyphosphoric acid (10 eq by weight).

-

Heat the mixture with stirring to 80-100 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

-

The product will precipitate out of the aqueous solution.

-

Collect the solid by filtration, wash with water until the filtrate is neutral, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

-

Spectroscopic Characterization (Predicted)

Due to the limited availability of experimental data for this compound, the following spectroscopic characteristics are predicted based on the known spectral data of analogous chroman-4-ones and the established principles of NMR, IR, and mass spectrometry.[5]

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | - Aromatic Region (δ 7.0-7.5 ppm): Two aromatic protons will likely appear as complex multiplets due to H-H and H-F coupling. The proton at C6 will be a doublet of doublets, and the proton at C5 will be a multiplet. - Methylene Protons (δ 4.6 ppm): The two protons of the -OCH₂- group (C2) are expected to be a triplet. - Methylene Protons (δ 2.8 ppm): The two protons of the -CH₂CO- group (C3) are expected to be a triplet. |

| ¹³C NMR | - Carbonyl Carbon (δ ~188 ppm): The ketone carbonyl carbon will appear far downfield. - Aromatic Carbons (δ 100-160 ppm): Six distinct signals are expected for the aromatic carbons, with the carbon atoms directly attached to fluorine exhibiting large C-F coupling constants. - Aliphatic Carbons (δ ~67 ppm and ~38 ppm): Two signals corresponding to the C2 and C3 methylene carbons. |

| Infrared (IR) Spectroscopy | - C=O Stretch (approx. 1680 cm⁻¹): A strong absorption band characteristic of an aryl ketone. - C-O-C Stretch (approx. 1250-1050 cm⁻¹): Strong bands corresponding to the aryl ether stretching vibrations. - C-F Stretch (approx. 1300-1100 cm⁻¹): Strong absorption bands indicating the presence of carbon-fluorine bonds. - Aromatic C=C Stretch (approx. 1600-1450 cm⁻¹): Multiple bands of variable intensity. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺) (m/z 184): The molecular ion peak is expected to be prominent. - Key Fragmentation: Expect fragmentation patterns involving the loss of CO (m/z 156) and retro-Diels-Alder reaction, which are characteristic of chroman-4-ones. |

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of this compound is primarily centered around the carbonyl group and the activated methylene position (C3). The electron-withdrawing nature of the fluorine atoms can also influence the reactivity of the aromatic ring in electrophilic substitution reactions.

Key Reactions and Derivatization Potential

-

Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol, 7,8-Difluorochroman-4-ol, using reducing agents like sodium borohydride. This introduces a chiral center, opening avenues for the synthesis of enantiomerically pure compounds.

-

Reactions at the α-Methylene Position: The protons at the C3 position are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of substituents at the C3 position.

-

Condensation Reactions: The carbonyl group can undergo condensation reactions with various nucleophiles, such as amines and hydrazines, to form imines, hydrazones, and other heterocyclic systems.

Potential as a Scaffold in Medicinal Chemistry

The 7,8-difluoro substitution pattern offers a unique electronic profile compared to other difluorinated chromanones. This can lead to novel structure-activity relationships (SAR) when incorporated into bioactive molecules. The chroman-4-one scaffold itself is a known pharmacophore in various therapeutic areas, including:

-

Anticancer Agents: Many chromanone derivatives have shown potent anticancer activity.

-

Anti-inflammatory Agents: The chromanone nucleus is present in several compounds with anti-inflammatory properties.

-

Antiviral and Antimicrobial Agents: Fluorinated chromanones have been investigated for their potential as antiviral and antimicrobial agents.[6]

Illustrative Role in a Hypothetical Drug Discovery Workflow

The following diagram illustrates how this compound could serve as a key starting material in a drug discovery program aimed at developing a novel kinase inhibitor.

Caption: Hypothetical workflow for drug discovery using this compound.

Conclusion: A Promising Yet Underexplored Scaffold

This compound represents a valuable, yet currently underutilized, building block in the medicinal chemist's toolbox. Its unique fluorine substitution pattern offers the potential to fine-tune the properties of drug candidates in ways that other isomers cannot. While a lack of dedicated literature necessitates a predictive approach to its synthesis and characterization, the established chemistry of chroman-4-ones provides a solid foundation for its exploration. This technical guide aims to bridge the current information gap and stimulate further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives, ultimately unlocking its potential for the development of next-generation therapeutics.

References

- PubChem. This compound.

- Exploring the Chemical Properties and Applications of (R)-5,7-Difluorochroman-4-ol. [Link]

- PrepChem. Synthesis of C: 3-(3,5-Difluorophenyl)propanoic acid. [Link]

- Google Patents.

- National Center for Biotechnology Information. 3-(2-Fluorophenoxy)propanoic acid. [Link]

- Google Patents.

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000071). [Link]

- Oregon State University. 13C NMR Chemical Shifts. [Link]

- ACS Publications. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]

- Khaligh, N.G. 7-Hydroxy-4-methyl-chromen-2-one 1H NMR (400 MHz, DMSO-d6). [Link]

- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). [Link]

- PubChem. 7,8-Dihydroxychromen-4-one.

- National Center for Biotechnology Information. Novel 4-Chromanone-Derived Compounds as Plant Immunity Inducers against CMV Disease in Passiflora spp. (Passion Fruit). [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C9H6F2O2 | CID 46835428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2017023123A1 - Novel method for preparing chromanone derivative - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Novel 4-Chromanone-Derived Compounds as Plant Immunity Inducers against CMV Disease in Passiflora spp. (Passion Fruit) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 7,8-Difluorochroman-4-one

This guide provides a comprehensive overview of the synthesis of 7,8-difluorochroman-4-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a reliable pathway to this important molecule. This document is intended for an audience of researchers, scientists, and drug development professionals with a background in organic synthesis.

Introduction: The Significance of Fluorinated Chromanones

Chroman-4-ones are a class of oxygen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with a wide range of biological activities. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The specific placement of two fluorine atoms at the 7 and 8 positions of the chromanone scaffold presents a unique substitution pattern with potential for novel pharmacological applications.

This guide will detail a robust and logical synthetic strategy for the preparation of this compound, commencing from the readily available starting material, 3,4-difluorophenol. The synthesis is approached in a two-step sequence, involving the formation of a key intermediate, 3-(3,4-difluorophenoxy)propanoic acid, followed by an intramolecular Friedel-Crafts acylation to yield the target chromanone.

Synthetic Strategy Overview

The synthesis of this compound is predicated on a two-step approach that is both efficient and scalable. The logical flow of this synthesis is depicted in the workflow diagram below.

Caption: A high-level overview of the two-step synthetic workflow for this compound.

PART 1: Synthesis of the Intermediate: 3-(3,4-Difluorophenoxy)propanoic Acid

The initial and crucial step in this synthesis is the formation of the propanoic acid intermediate. Two primary and reliable methods are presented here:

Method A: Michael Addition of 3,4-Difluorophenol to Acrylonitrile followed by Hydrolysis

This is a robust and commonly employed method for the synthesis of phenoxypropanoic acids. The reaction proceeds via a base-catalyzed Michael addition of the phenol to acrylonitrile, followed by the hydrolysis of the resulting nitrile to the carboxylic acid.

Method B: O-Alkylation of 3,4-Difluorophenol with a 3-Halopropanoate

This alternative route involves the direct O-alkylation of the phenol with an ethyl or methyl 3-halopropanoate, followed by saponification of the resulting ester to the desired carboxylic acid.

Detailed Experimental Protocol: Method A

Step 1a: Synthesis of 3-(3,4-Difluorophenoxy)propionitrile

Physicochemical properties of 7,8-Difluorochroman-4-one

An In-Depth Technical Guide to the Physicochemical Properties of 7,8-Difluorochroman-4-one

For inquiries, contact: Senior Application Scientist, Advanced Chemical Research Division

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound (CAS No: 890840-90-1), a fluorinated heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. The chroman-4-one scaffold is a privileged structure, and the strategic introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of known data with detailed, field-proven experimental protocols for property determination. We delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data. The central thesis is that a thorough understanding and empirical validation of these foundational properties are critical prerequisites for advancing such molecules through the drug discovery pipeline.[3][4][5]

The Strategic Importance of Physicochemical Profiling

In modern drug discovery, the adage "fail early, fail cheap" underscores the necessity of comprehensive early-stage characterization. A molecule's success as a therapeutic agent is not solely dependent on its pharmacodynamic activity but is intrinsically linked to its physicochemical properties, which govern its Absorption, Distribution, Metabolism, and Excretion (ADME).[5][6] Properties such as lipophilicity, solubility, and molecular size are pivotal in determining a drug's ability to cross biological membranes, avoid excessive metabolism, and reach its target in sufficient concentration.[4][7]

The chroman-4-one framework is a core structural motif in a multitude of biologically active compounds, recognized for its synthetic versatility and pharmacological relevance.[8][9][10] The subject of this guide, this compound, incorporates two fluorine atoms on the aromatic ring. This substitution is a deliberate medicinal chemistry strategy often employed to enhance metabolic stability and modulate electronic properties, which can improve target engagement. Therefore, a precise characterization of its physicochemical profile is not merely an academic exercise but a critical step in assessing its potential as a building block for novel therapeutics.

Molecular Identity and Computed Properties

The foundational step in any chemical analysis is the unambiguous confirmation of the molecule's identity and basic structural properties. For this compound, this information is consolidated from authoritative chemical databases.

Caption: 2D structure of this compound.

Table 1: Core Identifiers and Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 7,8-difluoro-2,3-dihydrochromen-4-one | PubChem[11] |

| CAS Number | 890840-90-1 | PubChem[11] |

| Molecular Formula | C₉H₆F₂O₂ | PubChem[11] |

| Molecular Weight | 184.14 g/mol | PubChem[11] |

| Exact Mass | 184.03358575 Da | PubChem[11] |

| SMILES | C1COC2=C(C1=O)C=CC(=C2F)F | PubChem[11] |

| InChIKey | QVMSLYKXQLIIRA-UHFFFAOYSA-N | PubChem[11] |

| XLogP3 (Lipophilicity) | 1.6 | PubChem[11] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[11] |

| Hydrogen Bond Donors | 0 | PubChem[11] |

| Hydrogen Bond Acceptors | 2 | PubChem[11] |

Lipophilicity: The Balance Between Permeability and Solubility

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of a drug's ADME profile.[7] It reflects the molecule's affinity for lipid-like environments versus aqueous ones. An optimal lipophilicity is required for passive diffusion across cell membranes; however, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and promiscuous binding to off-targets.[4][7]

The computed XLogP3 value for this compound is 1.6, suggesting a balanced character that is favorable for drug development.[11] However, computed values are predictive, and experimental verification is essential for accurate decision-making.

Experimental Protocol: Shake-Flask Method for LogP Determination

This protocol describes the "gold standard" shake-flask method, which measures the partitioning of the compound between n-octanol and a buffered aqueous phase.

Objective: To experimentally determine the LogP value of this compound.

Methodology:

-

Preparation of Phases:

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Pre-saturate the n-octanol by shaking it vigorously with the PBS buffer for 24 hours. Allow the phases to separate completely.

-

Similarly, pre-saturate the PBS buffer with n-octanol. This ensures thermodynamic equilibrium and prevents volume changes during the experiment.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in n-octanol (pre-saturated) at a concentration of approximately 1 mg/mL.

-

-

Partitioning:

-

In a glass vial, combine 5 mL of the pre-saturated n-octanol stock solution with 5 mL of the pre-saturated PBS buffer.

-

Securely cap the vial and shake it vigorously using a mechanical shaker at a constant temperature (e.g., 25°C) for at least 2 hours to ensure equilibrium is reached.

-

Allow the vial to stand undisturbed until the two phases have clearly and completely separated. Centrifugation at low speed can be used to accelerate separation.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Dilute the n-octanol aliquot with pure n-octanol to bring the concentration into the linear range of the analytical method. The aqueous phase may be analyzed directly.

-

Quantify the concentration of the analyte in each phase using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.[12]

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase:

-

P = [Concentration]octanol / [Concentration]aqueous

-

-

The final LogP is the base-10 logarithm of P:

-

LogP = log₁₀(P)

-

-

Causality and Validation: Pre-saturating the solvents is a critical step to prevent artifacts from mutual miscibility. Using a validated HPLC method for quantification ensures that the measurements are accurate and specific to the compound of interest, avoiding interference from impurities.[12]

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is a fundamental property that dictates the maximum concentration of a compound that can be achieved in solution, directly impacting its bioavailability after oral administration.[5][7] Poor solubility is a major hurdle in drug development, often leading to complex and costly formulation strategies. While no experimental solubility data for this compound is publicly available, the following protocol outlines a standard method for its determination.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

Objective: To determine the equilibrium (thermodynamic) solubility of this compound in a physiologically relevant buffer.

Methodology:

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials containing a buffered aqueous solution (e.g., PBS, pH 7.4). The excess solid is crucial to ensure saturation is reached.

-

-

Equilibration:

-

Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for 24-48 hours. This extended time is necessary to ensure that a true thermodynamic equilibrium is established between the solid and dissolved states.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Filter the supernatant through a low-binding 0.45 µm filter (e.g., PVDF) to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile/water) to a concentration within the calibrated range of an analytical instrument.

-

Determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.[12]

-

-

Result Expression:

-

The solubility is reported in units such as µg/mL or µM.

-

Trustworthiness: The extended equilibration time and the careful separation of the solid phase are designed to ensure the measurement reflects true thermodynamic solubility, which is the most reliable value for biopharmaceutical assessment.

Spectroscopic and Structural Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and assessing the purity of a synthesized compound.

Caption: Workflow for the physicochemical characterization of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While experimental spectra for this compound are not published, expected chemical shifts can be predicted based on known data for similar chroman-4-one structures.[13][14][15]

-

¹H NMR (predicted):

-

Aromatic Protons (H-5, H-6): Expected in the range of δ 7.0-7.8 ppm. The fluorine atoms at positions 7 and 8 will cause complex splitting patterns (doublets of doublets or triplets) due to H-F and H-H coupling.

-

Methylene Protons (H-2): Expected around δ 4.5-4.7 ppm (triplet), adjacent to the ether oxygen.

-

Methylene Protons (H-3): Expected around δ 2.8-3.0 ppm (triplet), adjacent to the carbonyl group.

-

-

¹³C NMR (predicted):

-

Carbonyl Carbon (C-4): Expected around δ 190-195 ppm.

-

Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a): Expected in the δ 110-165 ppm region. Carbons bonded to fluorine (C-7, C-8) will exhibit large C-F coupling constants.

-

Methylene Carbon (C-2): Expected around δ 65-70 ppm.

-

Methylene Carbon (C-3): Expected around δ 35-40 ppm.

-

-

¹⁹F NMR: This technique is crucial for fluorinated compounds. Two distinct signals would be expected for the non-equivalent fluorine atoms at positions 7 and 8, confirming their presence and electronic environment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition.[13] For this compound, high-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to its exact mass of 184.0336 Da.[11]

Experimental Protocol: LC-MS Analysis

Objective: To confirm the molecular weight and assess the purity of this compound.

Methodology:

-

Instrumentation: A standard HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.[12]

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in an appropriate solvent like acetonitrile or methanol.

-

Chromatography:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to promote ionization.

-

Flow Rate: 0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: ESI in positive ion mode is typically suitable for ketones, looking for the [M+H]⁺ ion.

-

Analysis: Scan for the protonated molecule at m/z 185.0409. The chromatographic peak should be sharp and symmetrical, and the corresponding mass spectrum should show the expected ion as the base peak.

-

References

- Importance of Physicochemical Properties In Drug Discovery. (2015).

- Papadatos, G., & Glick, M. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

- Physicochemical properties. (n.d.). Fiveable. [Link]

- What are the physicochemical properties of drug? (2023). LookChem. [Link]

- This compound. (n.d.). PubChem. [Link]

- Exploring the Chemical Properties and Applications of (R)-5,7-Difluorochroman-4-ol. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv

- Preparation method of R-5, 7-difluorochroman-4-ol. (2022).

- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012).

- 6,7-difluorochroman-4-one | 1092349-93-3. (n.d.). lookchem. [Link]

- Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. (2023). National Institutes of Health (NIH). [Link]

- Synthesis of 7,8-Dihydroxy-5-hydroxymethyl-2-phenyl-chroman-4-one; the Aglycon of Actinoflavoside. (2008).

- An efficient synthesis of 4-chromanones. (2012).

- Current developments in the synthesis of 4-chromanone-derived compounds. (2021). Royal Society of Chemistry. [Link]

- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. [Link]

- Proton NMR Table. (n.d.).

- Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management. (2024). National Institutes of Health (NIH). [Link]

- NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are the physicochemical properties of drug? [lookchem.com]

- 6. fiveable.me [fiveable.me]

- 7. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 8. researchgate.net [researchgate.net]

- 9. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C9H6F2O2 | CID 46835428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. organicchemistrydata.org [organicchemistrydata.org]

Introduction: The Strategic Importance of Fluorinated Chromanones

An In-depth Technical Guide to the Synthesis of 7,8-Difluorochroman-4-one

The chroman-4-one scaffold is a privileged heterocyclic motif frequently encountered in natural products and serves as a cornerstone in medicinal chemistry and drug discovery.[1] Its rigid, bicyclic structure provides a versatile template for developing therapeutic agents across various disease areas, including cancer and neurodegenerative disorders.[2][3] The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate key physicochemical and pharmacological properties.[4] Fluorine's unique characteristics—high electronegativity, small size, and the ability to form strong C-F bonds—can enhance metabolic stability, improve binding affinity, and alter lipophilicity, thereby optimizing a compound's pharmacokinetic and pharmacodynamic profile.[4]

This compound emerges as a valuable synthetic intermediate, combining the structural benefits of the chroman-4-one core with the property-enhancing effects of vicinal fluorine substitution on the aromatic ring. This substitution pattern is particularly interesting for its potential to influence electronic properties and interactions with biological targets. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, offering field-proven insights into the causality behind experimental choices and detailed, reproducible protocols for the modern research scientist.

Core Synthetic Pathways to this compound

The synthesis of the chroman-4-one core is a well-trodden field, with several robust methods established. For the specific case of this compound, these general strategies can be effectively applied, primarily starting from appropriately substituted difluorophenol derivatives. We will explore two of the most reliable and versatile approaches: the Intramolecular Oxa-Michael Addition and the Houben-Hoesch Cyclization of an Aryloxypropanenitrile.

Pathway 1: Intramolecular Oxa-Michael Addition via Aldol Condensation

This is arguably the most direct and efficient method for constructing substituted chroman-4-ones. The strategy relies on a base-promoted aldol condensation between a 2'-hydroxyacetophenone and an aldehyde, which generates an α,β-unsaturated ketone intermediate (a chalcone). This intermediate then undergoes a spontaneous or catalyzed intramolecular conjugate addition of the phenolic hydroxyl group to afford the cyclized product.[2]

The choice of starting material is critical. For the target molecule, the synthesis commences with 2',3'-Difluoro-6'-hydroxyacetophenone . The reaction partner is formaldehyde (or a stable equivalent like paraformaldehyde), which forges the unsubstituted C2-C3 bond of the chroman ring.

Mechanistic Rationale: The reaction proceeds in a tandem sequence. First, a base, such as diisopropylamine (DIPA), deprotonates the α-carbon of the acetophenone, generating an enolate. This enolate then attacks the aldehyde in a classic aldol addition. The resulting β-hydroxy ketone readily dehydrates under the reaction conditions to form the thermodynamically stable chalcone intermediate. The key cyclization step is an intramolecular oxa-Michael addition, where the nucleophilic phenoxide attacks the β-carbon of the enone system, forming the six-membered heterocyclic ring. Microwave irradiation is frequently employed to accelerate this process, providing rapid, uniform heating that significantly reduces reaction times from hours to minutes.[2][5]

Caption: Workflow for Oxa-Michael Addition Pathway.

Pathway 2: Houben-Hoesch Cyclization of a 3-Aryloxypropanenitrile

Step A: Michael Addition to Acrylonitrile The first step is a base-catalyzed Michael addition of 2,3-difluorophenol to acrylonitrile. A mild base like potassium carbonate is sufficient to deprotonate the phenol, and the resulting phenoxide acts as the nucleophile. This reaction efficiently forms 3-(2,3-difluorophenoxy)propanenitrile. The use of tert-butanol as a solvent is often preferred to minimize side reactions.[1]

Step B: Acid-Catalyzed Cyclization and Hydrolysis The crucial ring-forming step is an intramolecular Houben-Hoesch reaction. This transformation requires a potent acidic medium to both activate the nitrile for electrophilic attack and drive the cyclization onto the electron-rich (despite the fluorine atoms) aromatic ring. A superacidic mixture of trifluoromethanesulfonic acid (TfOH) and trifluoroacetic acid (TFA) has proven highly effective.[1] The acid protonates the nitrile, forming a highly electrophilic nitrilium ion. This species is then attacked by the ortho-position of the phenyl ring to form an imine intermediate, which is rapidly hydrolyzed to the desired ketone upon aqueous workup.

Caption: Workflow for Houben-Hoesch Cyclization Pathway.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends on factors such as starting material availability, scalability, and tolerance to harsh reaction conditions.

| Parameter | Pathway 1: Intramolecular Oxa-Michael Addition | Pathway 2: Houben-Hoesch Cyclization |

| Starting Materials | 2',3'-Difluoro-6'-hydroxyacetophenone, Formaldehyde | 2,3-Difluorophenol, Acrylonitrile |

| Key Reagents | Base (e.g., DIPA), Ethanol, Microwave | Base (K₂CO₃), Strong Acid (TfOH, TFA) |

| Reaction Steps | One-pot tandem reaction | Two distinct synthetic steps |

| Reported Yields | Low to high (17-88% for analogues)[2] | Moderate to excellent (50-93% for nitrile, good yields for cyclization)[1] |

| Pros | High atom economy, rapid (with microwave), one-pot procedure. | Starts from a more common building block (difluorophenol). |

| Cons | Requires a more specialized starting material (hydroxyacetophenone). | Requires superacidic conditions (TfOH), which may not be suitable for sensitive substrates. Two separate operations. |

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures and tailored for the synthesis of this compound.[1][2][5]

Protocol 1: Synthesis via Intramolecular Oxa-Michael Addition

Objective: To synthesize this compound from 2',3'-Difluoro-6'-hydroxyacetophenone.

Materials:

-

2',3'-Difluoro-6'-hydroxyacetophenone (1.0 equiv)

-

Paraformaldehyde (1.2 equiv)

-

Diisopropylamine (DIPA) (1.2 equiv)

-

Ethanol (to make a 0.4 M solution)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

10% Sodium hydroxide (NaOH)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a microwave-safe reaction vessel, add 2',3'-Difluoro-6'-hydroxyacetophenone (1.0 equiv) and ethanol to create a 0.4 M solution.

-

Add paraformaldehyde (1.2 equiv) and DIPA (1.2 equiv) to the solution.

-

Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 160-170 °C for 1 hour with stirring.

-

After cooling to room temperature, dilute the reaction mixture with dichloromethane.

-

Transfer the solution to a separatory funnel and wash sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., ethyl acetate/hexane gradient) to afford pure this compound.

Protocol 2: Synthesis via Houben-Hoesch Cyclization

Objective: To synthesize this compound from 2,3-difluorophenol.

Part A: Synthesis of 3-(2,3-Difluorophenoxy)propanenitrile

Materials:

-

2,3-Difluorophenol (1.0 equiv)

-

Acrylonitrile (1.1 equiv)

-

Potassium carbonate (K₂CO₃) (0.2 equiv)

-

tert-Butanol

-

Ethyl acetate

-

Water

Procedure:

-

In a round-bottom flask, dissolve 2,3-difluorophenol (1.0 equiv) in tert-butanol.

-

Add potassium carbonate (0.2 equiv) and acrylonitrile (1.1 equiv).

-

Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC until the starting phenol is consumed.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude 3-(2,3-difluorophenoxy)propanenitrile, which can be used in the next step with or without further purification.

Part B: Cyclization to this compound

Materials:

-

3-(2,3-Difluorophenoxy)propanenitrile (1.0 equiv)

-

Trifluoroacetic acid (TFA) (5.0 equiv)

-

Trifluoromethanesulfonic acid (TfOH) (1.5 equiv)

-

Ice-water

-

Ethyl acetate

Procedure:

-

In a clean, dry flask, dissolve 3-(2,3-difluorophenoxy)propanenitrile (1.0 equiv) in trifluoroacetic acid (5.0 equiv) at room temperature.

-

Carefully add trifluoromethanesulfonic acid (1.5 equiv) dropwise while stirring.

-

Heat the reaction mixture to 80 °C and maintain for 2-4 hours, or until TLC analysis indicates completion.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane) to obtain pure this compound.

Conclusion and Future Outlook

The synthesis of this compound is readily achievable through established methodologies in heterocyclic chemistry. The intramolecular oxa-Michael addition offers a rapid, one-pot route, ideal for library synthesis, provided the requisite acetophenone precursor is on hand.[2] The Houben-Hoesch approach, while multi-step, provides a reliable alternative starting from a more fundamental building block.[1] The continued interest in fluorinated scaffolds for drug discovery ensures that this compound and its derivatives will remain important targets. Future research may focus on developing asymmetric routes to chiral versions of this scaffold or employing newer synthetic technologies, such as photoredox catalysis or continuous flow chemistry, to further optimize its production.[6]

References

- Larsen, K. B., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Reddy, T. J., et al. (2007). An efficient synthesis of 4-chromanones. ResearchGate.

- Hao, W., Jiang, H., et al. (2023). Silver-Promoted Radical Cascade Aryldifluoromethylation/Cyclization of 2-Allyloxybenzaldehydes for the Synthesis of 3-Aryldifluoromethyl-Containing Chroman-4-one Derivatives. ResearchGate.

- Ghanbarimasir, Z., & Emami, S. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. ResearchGate.

- Larsen, K. B., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - Supporting Information. ACS Publications.

- Google Patents. (2022). Preparation method of R-5, 7-difluorochroman-4-ol. Google Patents. CN115029397A.

- Santos, C. M. M., & Silva, A. M. S. (2022). Recent advances in the synthesis of 4H-chromen-4-ones (2012–2021). SciSpace.

- Various Authors. (n.d.). Collection of research on chroman-4-one synthesis. ResearchGate.

- Google Patents. (2017). New method for preparation of chiral chromanol derivatives. Google Patents. KR101769204B1.

- Suzuki, H., et al. (2004). Synthesis of 7,8-Dihydroxy-5-hydroxymethyl-2-phenyl-chroman-4-one; the Aglycon of Actinoflavoside. ResearchGate.

- Sarciron, M. E., et al. (1977). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. PubMed.

- Yilmaz, I., et al. (2021). A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. PubMed.

- Wang, S., et al. (2024). A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. ResearchGate.

- Zhang, Z., et al. (2012). A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect. PubMed Central.

- Wang, Y., et al. (2020). 7,8-dihydroxyflavone displayed antioxidant effect through activating HO-1 expression and inhibiting caspase-3/PARP activation in RAW264.7 cells. ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 7,8-Difluorochroman-4-one

Foreword: The Scientific Imperative for Precise Spectroscopic Analysis

Molecular Identity and Physicochemical Properties

Before embarking on spectroscopic analysis, a foundational understanding of the target molecule is paramount.

-

IUPAC Name: 7,8-difluoro-2,3-dihydrochromen-4-one[1]

-

CAS Number: 890840-90-1[1]

-

Molecular Formula: C₉H₆F₂O₂[1]

-

Molecular Weight: 184.14 g/mol [1]

The presence of two vicinal fluorine atoms on the aromatic ring is anticipated to significantly modulate the electron density distribution, which will be a recurring theme in the interpretation of the spectroscopic data that follows.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution. For 7,8-Difluorochroman-4-one, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is not just recommended, but essential for a complete assignment.

¹H NMR Spectroscopy: Mapping the Proton Environment

The proton NMR spectrum will provide information on the number of distinct proton environments and their connectivity.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ 7.6 - 7.8 | m | - | H-5 |

| ~ 7.1 - 7.3 | m | - | H-6 |

| ~ 4.6 | t | ~ 6.5 | H-2 (O-CH ₂) |

| ~ 2.9 | t | ~ 6.5 | H-3 (CH ₂-C=O) |

Rationale behind the Predictions:

-

Aromatic Protons (H-5, H-6): The electron-withdrawing nature of the fluorine atoms and the carbonyl group will deshield the aromatic protons, shifting them downfield. The coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F couplings.

-

Methylene Protons (H-2, H-3): The protons at position 2, adjacent to the oxygen atom, are expected to be deshielded and appear at a higher chemical shift compared to the protons at position 3, which are adjacent to the carbonyl group[2][3]. The triplet multiplicity arises from the coupling with the adjacent methylene group.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon atoms and provide insights into their hybridization and electronic environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| ~ 190 | C-4 (C=O) |

| ~ 150 - 155 (d, ¹JCF) | C-7 (C-F) |

| ~ 145 - 150 (d, ¹JCF) | C-8 (C-F) |

| ~ 125 (d, ²JCF) | C-8a |

| ~ 120 (dd) | C-6 |

| ~ 118 (dd) | C-5 |

| ~ 115 (d, ²JCF) | C-4a |

| ~ 68 | C-2 (O-C H₂) |

| ~ 40 | C-3 (C H₂-C=O) |

Rationale behind the Predictions:

-

Carbonyl Carbon (C-4): The carbonyl carbon is highly deshielded and will appear at the lowest field, typically around 190 ppm[4].

-

Fluorinated Carbons (C-7, C-8): The carbons directly attached to fluorine will exhibit large one-bond C-F coupling constants (¹JCF) and appear as doublets[5]. Their chemical shifts will be significantly downfield due to the electronegativity of fluorine.

-

Other Aromatic Carbons: The other aromatic carbons will show smaller two- and three-bond C-F couplings.

-

Aliphatic Carbons (C-2, C-3): The chemical shifts of the methylene carbons are influenced by their proximity to the oxygen and carbonyl groups, respectively[4].

¹⁹F NMR Spectroscopy: A Direct Window into the Fluorine Environment

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in the molecule.[6][7]

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, CFCl₃ as reference):

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ -110 to -130 | m | - | F-7, F-8 |

Rationale behind the Predictions:

-

Chemical Shifts: The chemical shifts of aromatic fluorine atoms are influenced by the electronic nature of the ring and other substituents[8][9]. The exact positions of the two fluorine signals will be distinct due to their different electronic environments.

-

Coupling: The fluorine atoms will couple to each other (³JFF) and to the neighboring aromatic protons (³JHF and ⁴JHF), resulting in complex multiplets[6].

Visualizing the Spectroscopic Workflow

A systematic approach is crucial for the efficient and accurate analysis of a novel compound.

Caption: A logical workflow for the comprehensive spectroscopic analysis of this compound.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound.

Expected HRMS Data (ESI+):

-

[M+H]⁺: Calculated for C₉H₇F₂O₂⁺: 185.0408, Found: 185.04xx

-

[M+Na]⁺: Calculated for C₉H₆F₂NaO₂⁺: 207.0227, Found: 207.02xx

Rationale and Interpretation:

The primary objective is to observe the molecular ion peak and match its mass-to-charge ratio (m/z) with the calculated exact mass. The high resolution of the instrument allows for the confirmation of the molecular formula with a high degree of confidence (typically within 5 ppm error). Fragmentation patterns, if observed, can provide further structural information.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple method to identify the presence of key functional groups.

Predicted IR Absorptions (cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2980 - 2850 | Medium | Aliphatic C-H stretch |

| ~ 1680 | Strong | C=O stretch (ketone) |

| ~ 1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~ 1250 - 1100 | Strong | C-F stretch |

| ~ 1200 - 1000 | Strong | C-O stretch |

Rationale behind the Predictions:

-

Carbonyl Stretch: The carbonyl group of the chromanone will give rise to a strong and sharp absorption band around 1680 cm⁻¹[10][11]. Conjugation with the aromatic ring slightly lowers this frequency.

-

C-F Stretches: The C-F bonds will produce strong absorption bands in the fingerprint region, typically between 1250 and 1100 cm⁻¹[11].

-

Other Stretches: The aromatic and aliphatic C-H and C=C stretching vibrations will also be present in their characteristic regions[10].

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule.

Predicted UV-Vis Absorptions (in Methanol):

| λmax (nm) | Transition |

| ~ 250 | π → π |

| ~ 320 | n → π |

Rationale and Interpretation:

-

The spectrum is expected to be dominated by a strong absorption band around 250 nm, corresponding to the π → π* transition of the aromatic system.

-

A weaker absorption band at a longer wavelength, around 320 nm, is expected for the n → π* transition of the carbonyl group[12]. The exact positions and intensities of these bands are sensitive to the solvent used.

Experimental Protocols: A Self-Validating System

The integrity of the spectroscopic data is contingent upon meticulous experimental execution.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: The NMR spectra should be recorded on a spectrometer with a minimum field strength of 400 MHz for ¹H NMR.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of at least 5 seconds is recommended for accurate integration.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum with a suitable spectral width to encompass the expected chemical shift range of aromatic fluorine atoms. Use a known fluorine-containing compound as an external reference if necessary.

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode. Calibrate the instrument immediately prior to analysis to ensure high mass accuracy.

IR Spectroscopy

-

Sample Preparation: If the sample is a solid, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum first and subtract it from the sample spectrum.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol or ethanol) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance of ~1.

-

Data Acquisition: Record the spectrum over a range of 200-800 nm. Use the pure solvent as a blank.

Conclusion: A Unified Spectroscopic Portrait

The comprehensive spectroscopic analysis of this compound, as outlined in this guide, provides a multi-faceted and self-validating approach to its structural elucidation. The convergence of data from NMR, MS, IR, and UV-Vis spectroscopy will create a detailed and unambiguous portrait of the molecule. This foundational knowledge is the critical starting point for its application in drug development and other scientific endeavors, where a deep understanding of molecular structure is not just an academic exercise, but a prerequisite for innovation. The principles and methodologies described herein are designed to empower the researcher to not only acquire high-quality data but also to interpret it with confidence and scientific rigor.

References

- O. M. H. Salo, et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

- PubChem. (n.d.). This compound.

- Kulaczkowska, M., & Bartyzel, A. (2021). Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. Journal of the Iranian Chemical Society.

- University of Arizona. (n.d.). 19Flourine NMR. [Link]

- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring the Chemical Properties and Applications of (R)-5,7-Difluorochroman-4-ol. [Link]

- Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

- Gerig, J. T. (n.d.). Fluorine NMR. [Link]

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000071). [Link]

- Tas-Aytac, S., et al. (2022). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Forensic Toxicology. [Link]

- Royal Society of Chemistry. (2011).

- Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [Link]

- Google Patents. (n.d.). CN115029397A - Preparation method of R-5, 7-difluorochroman-4-ol.

- University of California, Los Angeles. (n.d.). 13C-NMR. [Link]

- Socha, A. M., et al. (2022).

- Analytical Methods. (2019).

- University of Puget Sound. (n.d.). NMR Chemical Shifts. [Link]

- University of Bath. (2019).

- ResearchGate. (n.d.). Normalised UV-vis and PL spectra of compounds 7a and 7b in dichloromethane. [Link]

- Thieme. (n.d.). 13C NMR Spectroscopy. [Link]

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]

- PubChem. (n.d.). 5,7-Difluorochroman-4-ol.

- PubMed Central. (n.d.). A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect. [Link]

- ResearchGate. (n.d.). Synthesis of 7,8-Dihydroxy-5-hydroxymethyl-2-phenyl-chroman-4-one; the Aglycon of Actinoflavoside. [Link]

- PubChem. (n.d.). 7,8-Dihydroxychromen-4-one.

- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

- Barnard College. (n.d.). Table of Characteristic IR Absorptions. [Link]

- ResearchGate. (n.d.).

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

- PubMed. (n.d.). MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry. [Link]

- University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. [Link]

- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

- ResearchGate. (n.d.). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. [Link]

- NISCAIR. (n.d.). Synthesis and spectral analysis of 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one. [Link]

- National Institutes of Health. (n.d.).

- MDPI. (2023). Photochromism, UV-Vis, Vibrational and Fluorescence Spectroscopy of Differently Colored Hackmanite. [Link]

- Jurnal UPI. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. [Link]

Sources

- 1. This compound | C9H6F2O2 | CID 46835428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. web.pdx.edu [web.pdx.edu]

- 3. One moment, please... [chemistrysteps.com]

- 4. compoundchem.com [compoundchem.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. colorado.edu [colorado.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. utsc.utoronto.ca [utsc.utoronto.ca]

A Prospective Analysis of the Biological Activity of 7,8-Difluorochroman-4-one: A Technical Guide for Researchers

Abstract

The chroman-4-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The strategic introduction of fluorine atoms can profoundly modulate the physicochemical and pharmacological properties of these molecules. This technical guide provides a prospective analysis of the potential biological activities of 7,8-Difluorochroman-4-one, a compound for which specific biological data is not yet extensively available. By synthesizing information from studies on structurally related chroman-4-ones, this document aims to provide a roadmap for researchers and drug development professionals interested in exploring the therapeutic potential of this specific fluorinated analog. We will delve into hypothesized biological targets, propose experimental workflows for activity screening, and discuss potential synthetic strategies, thereby laying a comprehensive foundation for future research endeavors.

The Chroman-4-one Scaffold: A Foundation for Diverse Bioactivity

Chroman-4-ones, characterized by a benzene ring fused to a 2,3-dihydro-γ-pyranone system, are a significant class of heterocyclic compounds.[1] This structural motif is prevalent in a variety of natural products and synthetic molecules that exhibit a broad spectrum of pharmacological effects.[2] Their versatility has led to their classification as privileged structures, as they can interact with a diverse range of biological targets. Documented biological activities of chroman-4-one derivatives include anticancer, antioxidant, anti-inflammatory, antifungal, antibacterial, and antiviral properties.[1][3] The amenability of the chroman-4-one core to chemical modification, particularly at the 2, 3, 6, 7, and 8 positions, allows for the fine-tuning of its biological activity and the development of novel therapeutic agents.[3]

The Influence of Fluorine Substitution in Drug Design

The incorporation of fluorine into bioactive molecules is a widely employed strategy in modern drug discovery. Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly alter a molecule's pharmacokinetic and pharmacodynamic profile. Key effects of fluorination include:

-

Increased Metabolic Stability: The C-F bond is highly resistant to enzymatic cleavage, which can block metabolic pathways and prolong the in vivo half-life of a drug.

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.

-

Modulation of Physicochemical Properties: Fluorination can influence a molecule's lipophilicity, acidity/basicity (pKa), and membrane permeability, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.

The presence of two fluorine atoms at the 7 and 8 positions of the chroman-4-one scaffold in this compound is anticipated to significantly influence its electronic properties and, consequently, its biological activity.

Hypothesized Biological Activities and Targets of this compound

Based on the established activities of analogous compounds, we can hypothesize several potential biological activities for this compound.

Sirtuin Inhibition: A Potential Avenue in Neurodegeneration and Cancer

Sirtuins (SIRTs) are a class of NAD+-dependent histone deacetylases that play crucial roles in various cellular processes, including aging, cell cycle regulation, and metabolism.[4] SIRT2, in particular, has emerged as a promising therapeutic target for neurodegenerative diseases and cancer.[4] Several studies have identified chroman-4-one derivatives as potent and selective inhibitors of SIRT2.[4][5][6][7]

Structure-activity relationship (SAR) studies on these inhibitors have revealed that substitutions on the aromatic ring are critical for activity.[4] Specifically, larger, electron-withdrawing groups at the 6- and 8-positions have been shown to be favorable for potent SIRT2 inhibition.[4] While a 7-fluoro substituted chroman-4-one was reported to have weak inhibitory activity, the combined electronic effect of two fluorine atoms at the 7 and 8 positions in this compound could potentially lead to a different and more potent interaction with the SIRT2 active site.

Table 1: Structure-Activity Relationship of Selected Chroman-4-one Based SIRT2 Inhibitors

| Compound | R6 | R8 | IC50 (µM) for SIRT2 | Reference |

| 6,8-dibromo-2-pentylchroman-4-one | Br | Br | 1.5 | [4] |

| 8-bromo-6-chloro-2-pentylchroman-4-one | Cl | Br | 4.5 | [4] |

Antimicrobial and Antiviral Potential

The chroman-4-one scaffold is a recurring motif in compounds with demonstrated antimicrobial and antiviral activities.[1][2][8][9] Studies have shown that various derivatives exhibit activity against a range of pathogenic bacteria and fungi, including Staphylococcus epidermidis, Pseudomonas aeruginosa, and Candida species.[1][8] The mechanism of action is thought to involve the inhibition of key microbial enzymes such as cysteine synthase or HOG1 kinase.[1][8]

Furthermore, flavonoids containing the 4H-chromen-4-one scaffold have been investigated for their antiviral properties, including against SARS-CoV-2.[10][11] These compounds are thought to act by inhibiting viral proteases like the main protease (Mpro) or RNA-dependent RNA polymerase (RdRp).[10][11] A recent study on fluorinated 2-arylchroman-4-ones demonstrated significant anti-influenza virus activity, with 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one showing a potent IC50 of 6 µM.[12] This highlights the potential of di-fluorinated chroman-4-ones as a promising scaffold for the development of novel antiviral agents.

Plant Immunity Induction

In addition to human therapeutic applications, chroman-4-one derivatives have been explored for their role in agriculture. Certain derivatives have been shown to act as plant immunity inducers, offering protection against plant pathogens like the Cucumber Mosaic Virus (CMV).[3] This suggests a potential application for this compound in the development of novel and effective agrochemicals.

Proposed Synthetic Strategies

Proposed Experimental Workflows for Activity Screening

To elucidate the biological activity of this compound, a systematic screening approach is recommended.

Caption: Proposed experimental workflow for evaluating the biological activity of this compound.

Detailed Protocol: In Vitro SIRT2 Inhibition Assay

This protocol is adapted from methodologies described for other chroman-4-one-based SIRT2 inhibitors.[4][7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant SIRT2.

Materials:

-

Human recombinant SIRT2 enzyme

-

Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue)

-

NAD+

-

Developer solution (containing a protease to cleave the deacetylated substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

This compound (dissolved in DMSO)

-

Known SIRT2 inhibitor (positive control, e.g., AGK2)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

-

Reaction Setup: In each well of the 96-well plate, add the following in order:

-

Assay buffer

-

This compound or control (DMSO vehicle, positive control inhibitor)

-

Human recombinant SIRT2 enzyme

-

Incubate for 15 minutes at 37°C.

-

-

Initiate Reaction: Add the fluorogenic substrate and NAD+ to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Develop Signal: Add the developer solution to each well and incubate for 15 minutes at 37°C.

-

Read Fluorescence: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme).

-

Normalize the data to the vehicle control (100% activity) and the positive control inhibitor (0% activity).

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

-

Proposed Cellular Assay: α-Tubulin Acetylation

SIRT2 is a known deacetylase of α-tubulin. Inhibition of SIRT2 leads to an increase in the acetylation of α-tubulin.[5] A western blot analysis can be used to assess the effect of this compound on α-tubulin acetylation in a relevant cell line (e.g., a cancer cell line like MCF-7 or A549).[5][7]

Caption: Hypothesized mechanism of action for this compound as a SIRT2 inhibitor.

Conclusion and Future Perspectives

While direct biological data for this compound is currently lacking, a comprehensive analysis of its structural analogs strongly suggests its potential as a bioactive molecule. The chroman-4-one scaffold, combined with the strategic placement of two fluorine atoms, makes it a compelling candidate for investigation as a SIRT2 inhibitor, an antimicrobial agent, or an antiviral compound. The experimental workflows outlined in this guide provide a clear path forward for researchers to systematically evaluate these potential activities. Future research should focus on the synthesis and purification of this compound, followed by the proposed in vitro and cellular assays. Positive results from these initial screens would warrant more in-depth mechanism of action studies and eventual evaluation in preclinical models. The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents with improved efficacy and pharmacokinetic properties.

References

- Ferreira, A. R., Alves, D. N., de Castro, R. D., & Perez-Castillo, Y. (2022).

- Ferreira, A. R., Alves, D. N., de Castro, R. D., & Perez-Castillo, Y. (2022).

- Al-Zandi, M. S., Al-Mekhlafi, F. A., Al-Mterb, A. S., Al-Mawri, A. A., & Al-Adhroey, A. H. (2022). Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS-CoV-2 using computational and in vitro approaches. Journal of Molecular Liquids, 353, 118775. [Link]

- Al-Zandi, M. S., Al-Mekhlafi, F. A., Al-Mterb, A. S., Al-Mawri, A. A., & Al-Adhroey, A. H. (2022). Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS–CoV–2 using computational and in vitro approaches. PubMed Central. [Link]

- Recent approaches and proposed approach to the synthesis of fluorinated chromenones.

- Wang, Y., Li, Y., Wang, Y., & Li, X. (2021). Assembly of fluorinated chromanones via enantioselective tandem reaction.

- Ferreira, A. R., Alves, D. N., de Castro, R. D., & Perez-Castillo, Y. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.

- Chouchène, N., Toumi, A., Boudriga, S., Edziri, H., Sobeh, M., Abdelfattah, M. A. O., ... & Knorr, M. (2022). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. Molecules, 27(3), 582. [Link]

- Chouchène, N., Toumi, A., Boudriga, S., Edziri, H., Sobeh, M., Abdelfattah, M. A. O., ... & Knorr, M. (2022). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. MDPI. [Link]

- Seifert, T., Malo, M., Kokkola, T., Engen, K., Fridén-Saxin, M., Wallén, E. A., ... & Luthman, K. (2014). Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells. Journal of medicinal chemistry, 57(23), 9870-9888. [Link]

- Salomatina, O. V., Gerasimova, M. A., Mamatkulov, K. Z., Yarovaya, O. I., Baev, D. S., Shults, E. E., & Salakhutdinov, N. F. (2023). Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. Medicinal Chemistry Research, 33(2), 273-289. [Link]

- Seifert, T., Malo, M., Kokkola, T., Engen, K., Fridén-Saxin, M., Wallén, E. A., ... & Luthman, K. (2014). Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells. Journal of medicinal chemistry, 57(23), 9870-9888. [Link]